N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(thiophen-2-yl)ethylamine. This intermediate is then reacted with morpholine under specific conditions to form N-(2-morpholino-2-(thiophen-2-yl)ethyl)amine. The final step involves the sulfonation of this intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide
Uniqueness
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is unique due to the presence of the nitrobenzenesulfonamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-19(21)13-3-5-14(6-4-13)26(22,23)17-12-15(16-2-1-11-25-16)18-7-9-24-10-8-18/h1-6,11,15,17H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXRAJDXAKPGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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